TRβ Selectivity and Cardiovascular Safety
The active metabolite of ABX-002, LL-340001, exhibits 15-fold higher binding selectivity for thyroid hormone receptor beta (TRβ) over the alpha isoform (TRα) [1]. In contrast, endogenous thyroid hormones (T3/T4) and synthetic levothyroxine show minimal to no isoform selectivity, engaging both TRβ and TRα with comparable affinity [2]. This isoform bias is critical because TRα activation drives dose-limiting adverse effects on heart rate, cardiac contractility, and bone turnover [2].
| Evidence Dimension | TRβ vs. TRα selectivity ratio |
|---|---|
| Target Compound Data | 15-fold selectivity for TRβ over TRα |
| Comparator Or Baseline | Endogenous T3/T4 and levothyroxine: approximately 1:1 (non-selective) |
| Quantified Difference | 15-fold improvement in TRβ selectivity versus non-selective comparators |
| Conditions | In vitro receptor binding assay (LL-340001) |
Why This Matters
Procurement of ABX-002 over non-selective thyroid hormone agonists enables CNS-targeted TRβ activation while minimizing the TRα-driven cardiovascular and bone safety liabilities that preclude chronic, therapeutically effective dosing.
- [1] Danks A, Akhtar W, Woerner M, et al. ABX-002: A fatty-acid amide hydrolase (FAAH) activated prodrug enhances functional delivery of a potent TR-β selective thyromimetic to the brain and demonstrates biological activity in models of X-linked Adrenoleukodystrophy (2442). Neurology. 2021;96(15_supplement):2442. View Source
- [2] Baxter JD, Webb P. Thyroid hormone mimetics: potential applications in atherosclerosis, obesity and type 2 diabetes. Nat Rev Drug Discov. 2009;8(4):308-320. View Source
